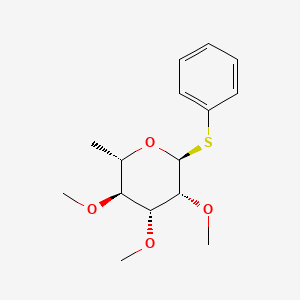

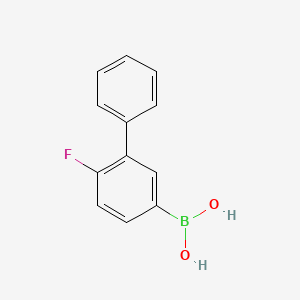

![molecular formula C48H32 B1494080 [8]Cycloparaphenylene CAS No. 1217269-85-6](/img/structure/B1494080.png)

[8]Cycloparaphenylene

Übersicht

Beschreibung

“8Cycloparaphenylene” or 8CPP is a molecule that consists of eight benzene rings connected by covalent bonds in the para positions to form a hoop-like structure . It can be considered as the smallest possible armchair carbon nanotube . The synthesis of cycloparaphenylenes is challenging due to the ring strain incurred from forcing benzene rings out of planarity .

Synthesis Analysis

The synthesis of 8CPP involves a strategy of building up strain sequentially during the synthesis, using a 3,6-syn-dimethoxy-cyclohexa-1,4-diene moiety as a masked aromatic ring in a macrocyclic intermediate . Monolithiation of diiodobenzene and subsequent addition of benzoquinone generated a syn diol, which was then alkylated with methyl iodide to produce diiodide . The synthesis of the macrocyclic precursors to cycloparaphenylenes is depicted in Scheme 1 .

Molecular Structure Analysis

The consequences of four-electron addition to 8CPP have been evaluated crystallographically, revealing a significant core deformation . The structural analysis exposes an elliptical distortion observed upon electron transfer, with the deformation parameter (D.P.) increased by 28% in comparison with neutral 8CPP .

Chemical Reactions Analysis

The consequences of four-electron addition to 8CPP have been evaluated crystallographically, revealing a significant core deformation . The structural analysis exposes an elliptical distortion observed upon electron transfer, with the deformation parameter (D.P.) increased by 28% in comparison with neutral 8CPP .

Physical And Chemical Properties Analysis

The physical properties of conjugated cycloparaphenylene-based materials highly depend on their sizes, geometries, and functional groups . The consequences of four-electron addition to 8CPP have been evaluated crystallographically, revealing a significant core deformation .

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry

Cycloparaphenylenes (CPPs) and their analogs have recently attracted much attention due to their aesthetical structures and optoelectronic properties with radial π-conjugation systems . They are used in the study of supramolecular chemistry, which involves the association of two or more chemical species held together by intermolecular forces . This field has potential applications in catalysis, drug delivery, biotherapy, electrochemical sensor, and self-healing materials .

Host-Guest Molecular Recognition

CPPs are used in host-guest molecular recognition, an important aspect of supramolecular chemistry . The host-guest molecular recognition requires that the two species must complement each other both in geometry (size and shape) and binding sites . Macrocyclic structures, like CPPs, meet these requirements as they usually contain the cavities, clefts, and pockets with appropriate size and shape that provide the framework for substrate species by multiple non-covalent interactions .

Encapsulation of Fullerenes

CPPs are used for the size-selective encapsulation of fullerenes, endohedral metallofullerenes, and small molecules . They are also used for the assembly of molecular bearings using some belt-persistent tubular cycloarylene molecules and fullerenes .

Photoinduced Electron Transfer Properties

CPPs are used to study photoinduced electron transfer properties in supramolecular systems containing carbon nanohoop hosts and fullerene guests .

Shape Recognition Properties

CPPs are used to study shape recognition properties for structure self-sorting by using dumbbell-shaped dimer of [60]fullerene ligand .

Water-Soluble Derivatives

Water-soluble derivatives of CPPs have been synthesized . These derivatives exhibit remarkable water solubility, with a maximum solubility of 16 mmol L-1 (2.6 g/100 mL), as well as strong visible fluorescence in water . They effectively encapsulate cationic guest compounds, such as methyl viologen dichloride, as indicated by a change in visible fluorescence .

Seeds for Carbon Nanotube Growth

CPPs are considered as potential seeds for carbon nanotube growth .

Hybrid Nanostructures

CPPs are used in the creation of hybrid nanostructures containing nanohoop-type substituents .

Wirkmechanismus

Target of Action

8Cycloparaphenylene is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop . The primary targets of 8Cycloparaphenylene are fullerenes and other carbonaceous molecules, with interactions similar to those in carbon peapods .

Mode of Action

The interaction of 8Cycloparaphenylene with its targets involves the formation of a complex with the target molecule. This interaction is facilitated by the unique structural properties of 8Cycloparaphenylene, which includes its hoop-like structure and radially oriented p orbitals . The formation of this complex results in significant changes in the electronic structures of the involved molecules .

Biochemical Pathways

The biochemical pathways affected by 8Cycloparaphenylene are primarily related to its interactions with carbonaceous molecules These interactions can lead to changes in the electronic properties of the molecules, potentially affecting various biochemical processes8Cycloparaphenylene is currently limited .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8Cycloparaphenylene are not well-studied. As a result, the impact of these properties on the bioavailability of 8Cycloparaphenylene is currently unknownCycloparaphenylene.

Result of Action

The molecular and cellular effects of 8Cycloparaphenylene’s action are primarily related to its interactions with carbonaceous molecules. These interactions can lead to changes in the electronic structures of the molecules, potentially affecting various molecular and cellular processes . 8Cycloparaphenylene’s action is currently limited.

Action Environment

The action, efficacy, and stability of 8Cycloparaphenylene can be influenced by various environmental factors. For instance, the presence of other molecules can affect the ability of 8Cycloparaphenylene to interact with its targets . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of 8Cycloparaphenylene8Cycloparaphenylene.

Zukünftige Richtungen

The internal coordination of potassium cations is identified as the main driving force for drastic elliptic distortion of the macrocyclic framework upon reduction . An intriguing π-conjugated double-nanoring structure, denoted as 8CPP-10cyclacene, was constructed via the integration of 8CPP into 10cyclacene .

Eigenschaften

IUPAC Name |

nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H32/c1-2-34-4-3-33(1)35-5-7-37(8-6-35)39-13-15-41(16-14-39)43-21-23-45(24-22-43)47-29-31-48(32-30-47)46-27-25-44(26-28-46)42-19-17-40(18-20-42)38-11-9-36(34)10-12-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJMHFAWQDZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C8C=CC(=C9C=CC(=C1C=C2)C=C9)C=C8)C=C7)C=C6)C=C5)C=C4)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099880 | |

| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[8]Cycloparaphenylene | |

CAS RN |

1217269-85-6 | |

| Record name | Nonacyclo[28.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29]octatetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

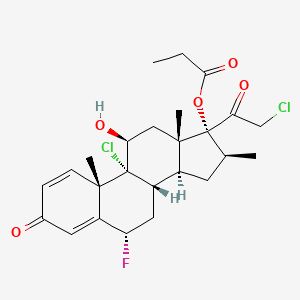

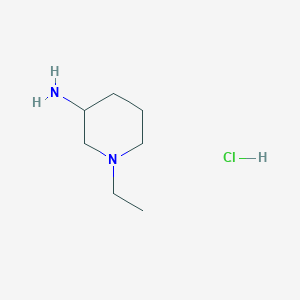

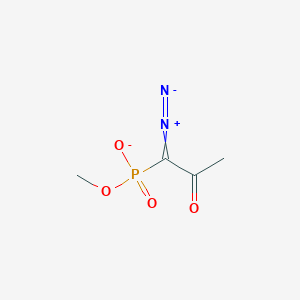

![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)

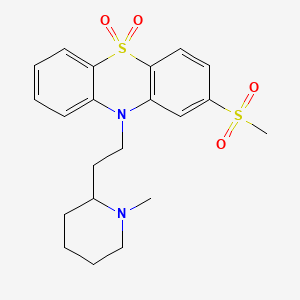

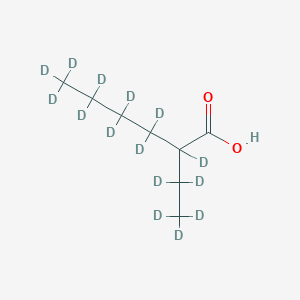

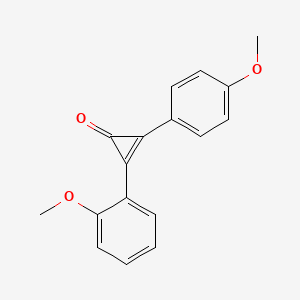

![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)

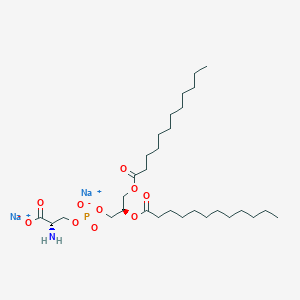

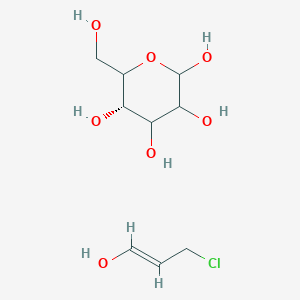

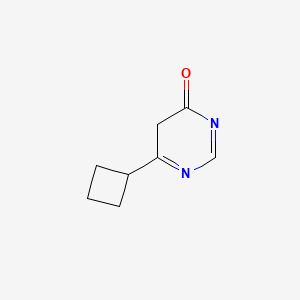

![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)